REACTION_CXSMILES
|
[CH:1](=[CH:8][C:9]([C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)=[O:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[OH:17]O.[OH-].[Na+]>CO>[C:2]1([C:1](=[O:17])[CH:8]2[O:10][CH:9]2[C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:2.3|
|
Name
|
|
Quantity
|
83.2 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)=CC(=O)C1=CC=CC=C1
|
Name
|
|
Quantity
|
120 mL
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
1000 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the temperature below 30° by external cooling
|
Type
|
ADDITION
|
Details
|
addition
|
Type
|
WAIT
|
Details
|
the mixture was left
|
Type
|
FILTRATION
|
Details
|
The crystalline precipitate was filtered off
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
recrystallized from methanol
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C(C1C(O1)C1=CC=CC=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 59.6 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |